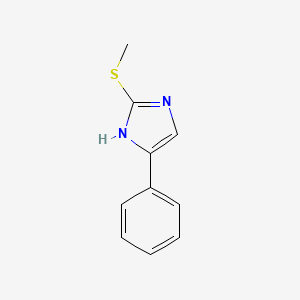

2-(methylsulfanyl)-4-phenyl-1H-imidazole

Description

Historical Context and Significance of Imidazole (B134444) Compounds in Chemical Sciences

First synthesized in the 19th century, imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. Its unique structure is a fundamental component of many biologically essential molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. The imidazole ring's versatility has made it a cornerstone in the development of a wide array of pharmaceuticals, agrochemicals, and materials.

The significance of imidazole derivatives in medicinal chemistry is particularly noteworthy. The imidazole nucleus is present in numerous drugs, exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This proven track record has historically driven the synthesis and investigation of new imidazole-based compounds.

Rationale for Academic Investigation of 2-(Methylsulfanyl)-4-phenyl-1H-imidazole

The academic investigation into this compound is propelled by several key factors. The presence of both a phenyl group and a methylsulfanyl group on the imidazole core suggests the potential for unique biological activities and material properties.

The introduction of a sulfur-containing substituent, such as the methylsulfanyl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Researchers are often motivated to explore how such modifications to the imidazole scaffold can lead to new therapeutic agents. For instance, related thio-substituted imidazoles have been investigated for their potential as enzyme inhibitors, including indoleamine 2,3-dioxygenase (IDO) inhibitors, which are of interest in cancer immunotherapy. bldpharm.com The 4-phenyl-imidazole moiety itself has been identified as a scaffold for developing inhibitors of various enzymes. bldpharm.com

Furthermore, the structural features of this compound make it an attractive candidate for applications in materials science. The aromatic nature of the imidazole and phenyl rings, combined with the potential for coordination through the nitrogen and sulfur atoms, suggests its utility as a ligand for metal complexes, which can have applications in catalysis and the development of novel materials. nih.gov

Scope and Objectives of Research on this compound

The primary objectives of research on this compound encompass a multi-faceted approach, from its fundamental synthesis to the exploration of its potential applications.

A core objective is the development of efficient and scalable synthetic routes to produce the compound. A likely method involves the synthesis of the precursor, 2-mercapto-4-phenyl-1H-imidazole, followed by S-methylation. The synthesis of 2-mercapto-4-substituted imidazoles has been a subject of research, often driven by their anti-inflammatory properties. nih.gov

A significant portion of the research is dedicated to the comprehensive characterization of the compound's chemical and physical properties. This includes determining its molecular structure, spectroscopic data (NMR, IR), and thermal stability.

The central focus of many studies is the evaluation of the biological activities of this compound. Based on the known activities of related compounds, research aims to investigate its potential as an antimicrobial, antiviral, and anticancer agent. Understanding the structure-activity relationship is a key objective, where the roles of the methylsulfanyl and phenyl groups in eliciting a biological response are elucidated.

Finally, another objective is to explore the applications of this compound in materials science. This includes investigating its potential as a corrosion inhibitor, a component in the synthesis of polymers, or as a ligand in the formation of functional metal-organic frameworks. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-13-10-11-7-9(12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDFQOARUYGTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397875 | |

| Record name | 2-(methylsulfanyl)-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-10-7 | |

| Record name | 2-(methylsulfanyl)-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylsulfanyl 4 Phenyl 1h Imidazole and Its Derivatives

Classical and Contemporary Approaches to Imidazole (B134444) Ring Synthesis

The construction of the imidazole ring is a well-established field, with several named reactions providing reliable access to this heterocyclic system. These methods have been continuously refined to improve yields, expand substrate scope, and enhance environmental compatibility.

Radziszewski Reaction and its Modifications

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for preparing imidazoles. wikipedia.orghandwiki.org In its classic form, the reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org This process assembles the imidazole ring in a single step from three readily available components. The reaction is thought to occur in two main stages: first, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate, which then condenses with the aldehyde to close the ring. wikipedia.org

Over the years, numerous modifications have been developed to improve the versatility and efficiency of the Radziszewski reaction.

N-Substitution : By replacing ammonia with a primary amine, N-substituted imidazoles can be synthesized in good yields. wikipedia.orghandwiki.org

Weidenhagen Synthesis : This modification employs α-hydroxyketones, which are oxidized in situ, often using copper(II) acetate (B1210297) as a catalyst and ammonia source, to yield imidazoles. scribd.com

Improved Ammonia Source : Using ammonium (B1175870) acetate or ammonium carbonate in acetic acid as the ammonia source has been shown to significantly improve the yields of the reaction. scribd.com

Modern Techniques : The application of microwave irradiation has been found to accelerate the reaction, leading to shorter reaction times and often cleaner product formation. scribd.com

These adaptations have broadened the scope of the Radziszewski synthesis, making it a highly versatile tool for creating a diverse range of substituted imidazoles. researchgate.netrsc.org

One-Pot Multicomponent Condensation Reactions

Building on the principles of the Radziszewski reaction, a variety of one-pot multicomponent reactions (MCRs) have been developed for the efficient synthesis of highly substituted imidazoles. researchgate.net These reactions are prized for their operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. amazonaws.com The general strategy involves condensing a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, often with a catalyst to facilitate the cyclocondensation. amazonaws.com

A wide array of catalysts have been employed to promote these reactions, each offering distinct advantages in terms of reaction conditions, yields, and environmental impact. amazonaws.comisca.mersc.org

| Catalyst | Reaction Conditions | Key Advantages |

| p-Toluenesulfonic acid (PTSA) | Mild, reflux conditions | Inexpensive, good isolated yields. isca.me |

| Methane sulfonic acid | Solvent-free, reflux | Cost-effective, easy work-up, excellent yields, short reaction times. amazonaws.com |

| Trityl chloride | Neutral, solvent-free | High to excellent yields, short reaction times. rsc.org |

| Lactic acid | High temperature (160°C) | Biodegradable catalyst. ijprajournal.com |

| Citric acid | Ethanol (B145695), reflux | Low catalyst loading, cost-efficient, mild conditions. ijprajournal.com |

| DABCO | t-butanol, 60-65°C | Excellent yields compared to other amine bases. ijprajournal.com |

These MCRs represent a powerful and flexible approach for synthesizing libraries of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.netijprajournal.com

Catalyst-Free Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free synthetic routes for imidazoles. These methods aim to reduce chemical waste and avoid the use of potentially toxic or expensive catalysts. One successful approach involves the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate under solvent-free and catalyst-free thermal conditions. jocpr.com This methodology is noted for its simple procedure, cost-effectiveness, and purification by non-chromatographic techniques. jocpr.com Another environmentally benign strategy involves conducting the multicomponent reaction on water under base-free conditions, which has been shown to be effective for certain substrates. researchgate.net These catalyst-free approaches offer a more sustainable alternative for the synthesis of substituted imidazoles. jocpr.com

Van Leusen Method for Substituted Imidazoles

The Van Leusen Imidazole Synthesis is another powerful method for constructing the imidazole ring, particularly for 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov The key reagent in this reaction is tosylmethyl isocyanide (TosMIC), which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that acts as a good leaving group. organic-chemistry.org

The reaction proceeds via the [3+2] cycloaddition of TosMIC to the carbon-nitrogen double bond of an aldimine under basic conditions. nih.gov The resulting intermediate, a 4-tosyl-2-imidazoline, then undergoes the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.org

A significant advancement of this method is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This circumvents the need to pre-form and isolate the imine, simplifying the experimental procedure. The water generated during imine formation does not typically interfere with the subsequent cycloaddition step. organic-chemistry.org This one-pot protocol has proven to be a mild and efficient route to a wide variety of substituted imidazoles. nih.govorganic-chemistry.org

Targeted Synthesis of 2-(Methylsulfanyl)-1H-imidazoles

While general methods provide access to the core imidazole structure, the synthesis of specifically substituted compounds like 2-(methylsulfanyl)-1H-imidazoles often requires a more targeted approach. This typically involves building the imidazole ring with a functional group at the 2-position that can be readily converted to the desired methylsulfanyl group.

Synthesis from Alpha-Aminoketone Hydrochlorides and Imidazole-2-thiones

A specific and effective route to 2-(methylsulfanyl)-1H-imidazoles starts from α-aminoketone hydrochlorides. nih.gov This multi-step synthesis proceeds as follows:

Thione Formation : The α-aminoketone hydrochlorides are first treated with an aqueous solution of potassium thiocyanate (B1210189) (KSCN). This reaction leads to the formation of the corresponding 1,3-imidazole-2-thione derivatives. In this step, the amine and ketone functionalities of the starting material react with the thiocyanate to form the heterocyclic ring with a thiocarbonyl group at the C2 position. nih.gov

S-Alkylation : The intermediate imidazole-2-thione is then subjected to S-alkylation. This is typically achieved by reacting the thione with methyl iodide. The sulfur atom of the thione acts as a nucleophile, displacing the iodide and forming a C-S bond, which results in the final 2-(methylsulfanyl)-1H-imidazole product. nih.gov

This targeted pathway provides a reliable method for introducing the methylsulfanyl group at the 2-position of the imidazole ring, allowing for the synthesis of compounds such as 2-(methylsulfanyl)-4-phenyl-1H-imidazole and its derivatives with various substituents at other positions. nih.gov

Alkylation Reactions, including Methylation with Methyl Iodide

The introduction of the methylsulfanyl group at the 2-position of the 4-phenyl-1H-imidazole core is commonly achieved through the S-alkylation of the corresponding thione precursor, 4-phenyl-1H-imidazole-2-thione. This reaction is a straightforward and efficient method to furnish the desired 2-(methylsulfanyl) moiety. Methyl iodide is a frequently employed methylating agent in this transformation.

The reaction typically proceeds by deprotonating the thione with a suitable base to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The choice of base and solvent can influence the reaction's efficiency and selectivity.

A study on the alkylation of 4-phenylimidazole-2-thione demonstrated the use of potassium carbonate as a base in ethanol. In this procedure, 4-phenylimidazole-2-thione is dissolved in ethanol, and potassium carbonate is added to the mixture. After a period of stirring to facilitate the formation of the thiolate, methyl iodide is introduced to complete the S-methylation, yielding this compound. This method highlights a practical approach to this key synthetic step.

| Precursor | Reagent | Base | Solvent | Product | Reference |

| 4-Phenyl-1H-imidazole-2-thione | Methyl iodide | Potassium carbonate | Ethanol | This compound | organic-chemistry.org |

This alkylation strategy is not limited to methylation and can be extended to other alkylating agents to produce a variety of 2-(alkylsulfanyl)-4-phenyl-1H-imidazole derivatives.

Unconventional Rearrangement Reactions Leading to Imidazole Formation (e.g., Pyrimidinium Salt Transformations)

The formation of the imidazole ring through rearrangement reactions offers an alternative to traditional condensation methods. One such unconventional approach involves the transformation of other heterocyclic systems, such as pyrimidinium salts. The Dimroth rearrangement, for instance, is a well-known process in which a 1,3-diazine (pyrimidine) can rearrange to a different 1,3-diazine or, in some cases, lead to the formation of other heterocyclic structures, including imidazoles, through a ring-opening and ring-closing sequence. nih.gov

While a direct example of a pyrimidinium salt transforming into this compound is not prominently documented, the general mechanism of the Dimroth rearrangement provides a conceptual pathway. The process is typically initiated by the attack of a nucleophile (often a hydroxide (B78521) ion in basic media or an amine) on an electrophilic carbon atom of the pyrimidine (B1678525) ring. nih.gov This leads to the opening of the pyrimidine ring, followed by rotation and subsequent recyclization to form a new heterocyclic system.

For this to be applicable to the synthesis of the target compound, one could envision a scenario where a suitably substituted pyrimidinium salt, potentially bearing a phenyl group and a precursor to the methylsulfanyl group, undergoes such a rearrangement. The feasibility of this approach would depend on the specific substitution pattern of the pyrimidinium salt and the reaction conditions employed to favor the formation of the five-membered imidazole ring over other possible products.

Synthesis of Isotopically Labeled Analogues (e.g., Carbon-14 Incorporation)

Isotopically labeled compounds are invaluable tools in various scientific disciplines, particularly in drug metabolism and pharmacokinetic studies. The synthesis of Carbon-14 (¹⁴C) labeled this compound can be approached through several strategies, typically involving the introduction of the ¹⁴C isotope at a late stage of the synthesis to maximize efficiency and minimize the handling of radioactive materials. nih.govopenmedscience.com

One plausible strategy involves the use of a ¹⁴C-labeled starting material for the construction of the imidazole ring. For instance, a ¹⁴C-labeled benzoin (B196080) derivative or a labeled α-haloketone could be employed in a classical imidazole synthesis. A documented synthesis of a ¹⁴C-labeled 4,5-diarylimidazole utilized 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-¹⁴C]ethanone, which was synthesized from potassium [¹⁴C]cyanide, as a key intermediate. researchgate.net This demonstrates the feasibility of incorporating the ¹⁴C label into the imidazole backbone.

Another approach is to introduce the ¹⁴C label onto the phenyl ring. This can be achieved by employing a Suzuki-Miyaura coupling reaction with a commercially available or synthesized ¹⁴C-labeled bromobenzene. nih.gov For example, a pre-functionalized imidazole core bearing a boronic acid or ester at the 4-position could be coupled with [¹⁴C]-bromobenzene.

The following table outlines a conceptual synthetic approach for a ¹⁴C-labeled analogue:

| Labeling Position | Proposed Method | Key ¹⁴C-Reagent | Reference (methodology) |

| Imidazole Ring (C5) | Ring formation from labeled precursor | Potassium [¹⁴C]cyanide | researchgate.net |

| Phenyl Ring | Suzuki-Miyaura coupling | [¹⁴C]-Bromobenzene | nih.gov |

These strategies provide a framework for the synthesis of isotopically labeled this compound for use in tracer studies.

Synthesis of Advanced this compound Derivatives

Strategies for N-Functionalization (e.g., N-Alkylation, N-Arylation)

Modification of the nitrogen atoms of the imidazole ring is a common strategy to modulate the physicochemical and biological properties of the molecule. Both N-alkylation and N-arylation provide avenues to a wide range of derivatives.

N-Alkylation: The N-alkylation of this compound can be achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the nature of the substituent at the 4-position, the alkylating agent, and the reaction conditions. For unsymmetrical imidazoles, a mixture of N1 and N3 alkylated products is often obtained.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods have been successfully employed for the N-arylation of imidazoles.

Copper-Catalyzed N-Arylation: The Chan-Lam coupling, which utilizes arylboronic acids, and the Ullmann condensation, which uses aryl halides, are prominent copper-catalyzed methods for N-arylation. nih.govorganic-chemistry.org These reactions often require a copper catalyst (e.g., CuI, Cu₂O, or copper(II) acetate), a base, and sometimes a ligand to facilitate the coupling. organic-chemistry.orgresearchgate.netresearchgate.netnih.govamazonaws.com

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds and can be applied to the N-arylation of imidazoles with aryl halides and triflates. These reactions typically employ a palladium catalyst and a specialized phosphine (B1218219) ligand.

| Functionalization | Reaction Type | Key Reagents | Catalyst System |

| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base | - |

| N-Arylation | Chan-Lam Coupling | Arylboronic acid | Copper salt (e.g., Cu(OAc)₂) |

| N-Arylation | Ullmann Condensation | Aryl halide | Copper salt (e.g., CuI), Ligand |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate | Palladium complex, Phosphine ligand |

Palladium-Catalyzed Coupling Reactions for Aromatic Substituent Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the introduction of aromatic substituents onto heterocyclic scaffolds. Reactions such as the Suzuki-Miyaura and Heck couplings can be utilized to functionalize pre-existing this compound derivatives. nih.gov

To employ these methods, a handle for the cross-coupling reaction, typically a halogen atom, needs to be present on either the imidazole or the phenyl ring. For instance, a 4-(halophenyl)-2-(methylsulfanyl)-1H-imidazole could be subjected to a Suzuki-Miyaura coupling with an arylboronic acid to introduce a new aryl group on the phenyl moiety.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This could be used, for example, to introduce a vinyl or styryl substituent onto a halogenated derivative of the target compound.

| Coupling Reaction | Substrate | Coupling Partner | Key Reagents |

| Suzuki-Miyaura | Halogenated this compound | Arylboronic acid | Pd catalyst, Base |

| Heck | Halogenated this compound | Alkene | Pd catalyst, Base |

Derivatization at the Phenyl Moiety

Modification of the phenyl ring of this compound allows for the fine-tuning of its properties. This can be achieved either by starting the synthesis with a pre-functionalized phenyl precursor or by direct functionalization of the phenyl ring of the assembled heterocycle.

Syntheses of various 4-(substituted-phenyl)-imidazole derivatives have been reported, where the substituent is introduced at the beginning of the synthetic sequence. For example, 4-(2-fluorophenyl)-1H-imidazole and 4-(4-fluorophenyl)-1H-imidazole have been synthesized from the corresponding 2-bromo-(fluorophenyl)ethanones. nih.gov Similarly, a derivative bearing a methylsulfonyl group on the phenyl ring has been prepared starting from p-methylsulfonyl acetophenone. nih.gov

Direct derivatization of the phenyl ring of this compound through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation is also a plausible strategy. The directing effects of the imidazole ring and the position of substitution would need to be considered. The imidazole ring can act as either an activating or deactivating group depending on the reaction conditions and whether it is protonated.

| Derivatization Strategy | Approach | Example Precursor/Reaction |

| Pre-functionalization | Synthesis from a substituted starting material | 2-Bromo-(4-fluorophenyl)ethanone for a 4-fluorophenyl derivative |

| Direct Functionalization | Electrophilic Aromatic Substitution | Nitration (HNO₃/H₂SO₄), Halogenation (e.g., Br₂/FeBr₃) |

Synthesis of Related Benzimidazole (B57391) Analogues

The synthesis of benzimidazole analogues, particularly those bearing a 2-methylsulfanyl group, shares common strategic approaches with the synthesis of their imidazole counterparts, often involving the cyclization of an o-phenylenediamine (B120857) precursor. These methods provide a versatile platform for creating a diverse range of benzimidazole derivatives.

A prevalent and straightforward method for the synthesis of 2-mercaptobenzimidazole (B194830), the precursor to 2-(methylsulfanyl)benzimidazole, involves the reaction of an o-phenylenediamine with carbon disulfide. researchgate.net This reaction typically proceeds under basic conditions. The resulting 2-mercaptobenzimidazole can then be readily S-alkylated using an appropriate alkyl halide, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the desired 2-(alkylsulfanyl)benzimidazole. researchgate.netsapub.org

Another established route to 2-substituted benzimidazoles is the condensation of o-phenylenediamine with carboxylic acids or their derivatives, a reaction often facilitated by acidic conditions, known as the Phillips-Ladenburg synthesis. nih.govresearchgate.net For the introduction of a sulfur-containing substituent, a variation of this method can be employed using reagents like thioglycolic acid. For instance, the condensation of o-phenylenediamine with benzimidazole-2-thioacetic acids under Phillip's conditions can also yield complex benzimidazole structures. researchgate.net

Furthermore, 2-chloromethylbenzimidazoles can serve as versatile intermediates. These compounds can be prepared by treating substituted o-phenylenediamines with chloroacetic acid in an acidic medium. researchgate.net The resulting 2-chloromethylbenzimidazoles can then undergo nucleophilic substitution with a thiol, such as methyl mercaptan, to introduce the methylsulfanyl group. A related approach involves the condensation of 2-chlorobenzimidazoles with 2-mercaptomethylbenzimidazole. researchgate.net

The synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles has been achieved in a two-step process starting from benzoin. The initial step involves the condensation of benzoin with thiourea (B124793) to form 4,5-diphenyl-1H-imidazol-2-thiol. Subsequently, this intermediate is coupled with a suitable benzyl (B1604629) bromide derivative to yield the final product. semanticscholar.orgscirp.org A similar strategy can be applied to synthesize 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles by coupling the same thiol intermediate with 2-(chloromethyl)-1H-benzimidazoles. semanticscholar.orgscirp.org

One-pot synthesis methods have also been developed. For example, 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole was synthesized in a high-yield, one-step reaction from o‐phenylenediamine, an aldehyde, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and a reagent. researchgate.net

The following table summarizes various synthetic routes to 2-(methylsulfanyl)benzimidazole and related analogues:

| Starting Materials | Reagents | Product | Reference(s) |

|---|---|---|---|

| o-Phenylenediamine | Carbon disulfide, then Methyl iodide | 2-(Methylsulfanyl)benzimidazole | researchgate.net |

| o-Phenylenediamine, Aldehyde | DMSO | 1-((Methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole | researchgate.net |

| Benzoin | Thiourea, then Benzyl bromide derivatives | 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles | semanticscholar.org, scirp.org |

| 4,5-Diphenyl-1H-imidazol-2-thiol | 2-(Chloromethyl)-1H-benzimidazoles | 2-[(1-H-Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles | semanticscholar.org, scirp.org |

| Substituted o-phenylenediamines | Chloroacetic acid, then Methyl mercaptan | Substituted 2-(Methylsulfanyl)benzimidazoles | researchgate.net |

| 2-Chlorobenzimidazoles | 2-Mercaptomethylbenzimidazole | 2-(Thiomethyl-2′-benzimidazolyl) benzimidazoles | researchgate.net |

| Benzimidazole-2-thioacetic acids | o-Phenylenediamine | 2-(Thiomethyl-2′-benzimidazolyl) benzimidazoles | researchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-(methylsulfanyl)-4-phenyl-1H-imidazole, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

N-H Stretching: The imidazole (B134444) ring contains an N-H bond, which typically exhibits a broad stretching vibration in the range of 3200-3500 cm⁻¹.

Aromatic C-H Stretching: The phenyl group would show sharp absorption peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretching: The methyl group (-SCH₃) would display stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The imidazole and phenyl rings contain C=N and C=C double bonds, which would produce characteristic absorption bands in the 1450-1650 cm⁻¹ region.

C-S Stretching: The methylsulfanyl group has a C-S bond, which typically shows a weak absorption in the range of 600-800 cm⁻¹. For analogous compounds, this stretch has been noted around 680 cm⁻¹.

The following table summarizes the expected FT-IR absorption regions for the primary functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3200 - 3500 (broad) |

| Aromatic C-H (Phenyl) | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Imidazole & Phenyl C=C, C=N | Stretching | 1450 - 1650 |

| Methylsulfanyl C-S | Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the imidazole ring, the phenyl ring, the N-H group, and the methyl group.

N-H Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), which may be exchangeable with D₂O.

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.1 ppm). The exact splitting pattern would depend on the electronic effects of the imidazole ring.

Imidazole Proton: A singlet for the proton at the C5 position of the imidazole ring, typically appearing in the aromatic region (around δ 7.0-7.8 ppm).

Methylsulfanyl Protons: A sharp singlet for the three equivalent protons of the methyl group, expected in the upfield region (around δ 2.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Imidazole Carbons: The carbons of the imidazole ring would appear in the range of δ 115-150 ppm. The C2 carbon, bonded to both sulfur and nitrogen, would likely be the most downfield of the imidazole carbons.

Phenyl Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm). The carbon attached to the imidazole ring (ipso-carbon) would have a distinct chemical shift.

Methylsulfanyl Carbon: The methyl carbon would appear as a signal in the upfield region of the spectrum (typically δ 15-25 ppm).

Advanced Two-Dimensional (2D) NMR Experiments (e.g., HSQC, HMBC)

To definitively assign each proton and carbon signal, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the phenyl, imidazole, and methyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the methyl protons and the C2 carbon of the imidazole ring, and between the phenyl protons and the C4 carbon of the imidazole ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 190.06 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways could include:

Loss of the methyl group (•CH₃) from the methylsulfanyl moiety.

Cleavage of the C-S bond.

Fragmentation of the imidazole ring.

Loss of HCN from the imidazole ring.

Analysis of these fragments helps to confirm the presence of the phenyl, imidazole, and methylsulfanyl components and how they are connected.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to be protonated, primarily at one of the nitrogen atoms in the imidazole ring, to generate the pseudomolecular ion [M+H]⁺.

The fragmentation of this ion would provide structural insights. A primary fragmentation pathway would likely involve the cleavage of the C-S bond, leading to the loss of a methyl radical (•CH₃) or a methylsulfanyl group (•SCH₃). Fragmentation mechanisms for sulfur-containing heterocyclic compounds can be complex, sometimes involving rearrangements like the Smiles rearrangement, although this is more common in different structural contexts. mdpi.com The presence of sulfur isotopes (³³S and ³⁴S) would result in characteristic M+1 and M+2 peaks in the mass spectrum, with predictable relative abundances, further confirming the elemental composition. sapub.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. gdut.edu.cn For imidazole-containing compounds, derivatization is sometimes employed to increase volatility, though many phenylimidazoles can be analyzed directly. gdut.edu.cnresearchgate.net The gas chromatogram would show the retention time of this compound, which is characteristic under specific column and temperature conditions.

Table 1: GC-MS Data for the Analogous Compound 1-Phenylimidazole

| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|

| 144 | 117 | 90 |

Data sourced from the NIST Mass Spectrometry Data Center for 1-phenylimidazole. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₀N₂S), HRMS would confirm the exact mass of the molecular ion, differentiating it from other potential isobaric compounds. This technique is also applied to fragment ions (MS/MS experiments) to determine their elemental compositions, which is critical for elucidating fragmentation pathways and confirming the proposed structure. nih.govwvu.edu The fragmentation of sulfur-containing heterocycles under HRMS can reveal complex bond cleavages and rearrangements, providing deep structural information. mdpi.comnih.gov

Electronic Spectroscopy and Crystallography

Further structural characterization involves probing the electronic properties and the solid-state conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic systems—the phenyl ring and the imidazole ring.

A comprehensive study on a series of phenylimidazoles, including 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) , provides insight into the expected spectral characteristics. nih.govacs.org These compounds exhibit strong absorption bands in the UV region. The introduction of the methylsulfanyl group (-SCH₃) at the 2-position of the imidazole ring is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylimidazoles due to the extension of the conjugated system by the lone pairs on the sulfur atom.

Table 2: Experimental and Calculated UV-Vis Absorption Maxima for Phenylimidazole Analogs

| Compound | Solvent | λ_max (nm) - Experimental | λ_max (nm) - Calculated |

|---|---|---|---|

| 2-Phenylimidazole | Dichloromethane | 288 | 283 |

| 4-Phenylimidazole | Dichloromethane | 260 | 258 |

Data from a comprehensive study on the cohesive interactions in phenylimidazoles. nih.govacs.org

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylimidazole |

| 2-phenylimidazole |

| 4-phenylimidazole |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricacies of 2-(methylsulfanyl)-4-phenyl-1H-imidazole at the atomic level. By solving the Schrödinger equation within the framework of DFT, researchers can accurately model the behavior of electrons in the molecule and, consequently, predict a wide range of its properties.

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Conformational analysis, often performed using potential energy surface (PES) scans, explores the energy changes associated with the rotation around single bonds. In the case of this compound, key rotations would be around the C-S bond of the methylsulfanyl group and the C-C bond connecting the phenyl and imidazole (B134444) rings. These analyses help identify the most stable conformers and the energy barriers between them. For similar imidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to identify the global and local energy minima on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures, not specifically this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (imidazole) | 1.32 - 1.38 | 107 - 111 | - |

| C-C (imidazole) | 1.37 - 1.45 | - | - |

| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 | - |

| C-S | ~1.77 | - | - |

| N-C-C (imidazole) | - | 108 - 110 | - |

| C-C-N (imidazole) | - | 106 - 109 | - |

| C-C-C (phenyl) | - | ~120 | - |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In this compound, the HOMO would likely have significant contributions from the imidazole ring and the sulfur atom, while the LUMO might be distributed over the phenyl and imidazole rings. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.61 to -6.30 |

| LUMO | -1.74 to -1.81 |

| Energy Gap (ΔE) | 3.87 to 4.49 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, or rocking of bonds. These theoretical spectra are often in good agreement with experimental data, aiding in the interpretation of complex spectra.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors of the nuclei. Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the absorption wavelengths in UV-Vis spectra. These computational predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their spectroscopic signatures.

Table 3: Representative Predicted Vibrational Frequencies for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (imidazole) | 3200 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| C-N Stretch (imidazole) | 1300 - 1400 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds and lone pairs) and unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Representative NBO Analysis Results for a Substituted Imidazole (Note: Data is illustrative and based on calculations for similar structures)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C=C) | High |

| LP(1) S | σ*(C-C) | Moderate |

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint specific atoms that are most susceptible to attack. This information is crucial for predicting the regioselectivity of chemical reactions involving this compound.

Table 5: Representative Global Reactivity Descriptors for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.61 - 6.30 |

| Electron Affinity (A) | 1.74 - 1.81 |

| Chemical Hardness (η) | 1.94 - 2.25 |

| Electronegativity (χ) | 3.68 - 4.06 |

Tautomerism Studies and Energetic Landscapes

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, the two principal tautomers would be this compound and 2-(methylsulfanyl)-5-phenyl-1H-imidazole.

Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer using DFT, it is possible to predict which form is more abundant at equilibrium. The calculations can also map the energetic landscape of the tautomerization process, identifying the transition state and the energy barrier for the proton transfer. These studies often find that the relative stability of tautomers can be influenced by substituent effects and the surrounding solvent environment.

Investigation of NH Tautomerism in the Imidazole Ring

The imidazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as NH tautomerism, is a critical aspect of the molecule's chemistry, as the dominant tautomer can exhibit distinct electronic and steric properties, influencing its reactivity and biological activity.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in investigating the tautomeric equilibrium of substituted imidazoles. mdpi.comresearchgate.net For an unsymmetrically substituted imidazole like this compound, two principal tautomers are possible: this compound and 2-(methylsulfanyl)-5-phenyl-1H-imidazole. The relative stability of these tautomers is governed by the electronic effects of the substituents.

Theoretical calculations on analogous 2-phenyl substituted imidazoles have shown that both tautomeric forms can coexist, with the energy difference between them often being small. mdpi.com The preferred tautomer can be influenced by the nature of the substituents and the surrounding environment (gas phase vs. solvent). For instance, in some 2-phenylimidazole (B1217362) derivatives, one tautomer is predicted to be more stable in the gas phase, while the energy difference decreases in a polar solvent, suggesting a potential shift in the tautomeric equilibrium. mdpi.com While direct experimental or computational data for this compound is not extensively available, the established principles from related systems suggest a dynamic equilibrium between its tautomeric forms.

Quantum Chemical Modeling of Tautomeric Equilibria and Interconversion Barriers

Quantum chemical modeling provides a quantitative understanding of tautomeric equilibria by calculating the relative energies of the tautomers and the energy barriers for their interconversion. These calculations are crucial for predicting the population of each tautomer under different conditions and the timescale of their interconversion.

DFT methods, such as B3LYP with basis sets like 6-311++G**, are commonly used to investigate the stability and tautomerism of heterocyclic compounds. researchgate.netnih.gov The Gibbs free energy of each tautomer is calculated to determine their relative stability, and the tautomeric equilibrium constant can be derived from this energy difference. For many substituted azoles, the energy difference between tautomers is often in the range of a few kcal/mol, indicating that multiple forms may be present at room temperature. mdpi.comresearchgate.net

The interconversion between tautomers proceeds through a transition state, and the energy barrier associated with this transition determines the rate of tautomerization. Quantum chemical calculations can locate this transition state and compute its energy, providing the activation energy for the interconversion. These computational approaches have been successfully applied to various azole systems to elucidate their tautomeric behavior. nih.gov In the context of this compound, such modeling would be invaluable for a complete characterization of its chemical dynamics.

Mechanistic Studies and Reaction Pathways

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, computational methods can identify intermediates, transition states, and the most favorable reaction pathways.

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the synthesis of this compound are not widely reported, the general mechanisms for the formation of substituted imidazoles have been investigated. The synthesis often involves the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. Computational studies on similar reactions, such as the synthesis of benzimidazole (B57391) derivatives, have provided insights into the reaction steps, including the initial condensation, cyclization, and subsequent aromatization. mdpi.com

For the synthesis of 2-thio-substituted imidazoles, the reaction mechanism would likely involve the formation of the imidazole ring followed by or concurrent with the introduction of the methylsulfanyl group. Computational modeling could be employed to explore different synthetic routes and identify the most energetically favorable pathway. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products for each proposed mechanistic step.

Transition State Theory and Kinetic Analysis of Chemical Transformations

Transition state theory is a fundamental concept in chemical kinetics that relates the rate of a reaction to the properties of the transition state. Computational chemistry can be used to calculate the structure and energy of the transition state, which can then be used to predict the reaction rate constant using the Eyring equation.

Molecular Modeling for Biological Interactions (Focus on Mechanism)

Molecular modeling techniques, particularly molecular docking, are powerful tools for investigating the potential biological activity of a compound by simulating its interaction with a specific protein target. These simulations can predict the binding mode, binding affinity, and key interactions that stabilize the protein-ligand complex, providing a mechanistic basis for the observed or potential biological activity.

Molecular Docking Simulations with Specific Target Proteins (e.g., Cyclooxygenase-2, Indoleamine 2,3-Dioxygenase)

Cyclooxygenase-2 (COX-2)

The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. Molecular docking studies have been performed on a variety of imidazole derivatives to assess their potential as COX-2 inhibitors. nih.govnih.govnih.gov In many selective COX-2 inhibitors, a sulfonyl or methylsulfonyl group plays a crucial role in binding to a specific sub-pocket of the COX-2 active site. The methylsulfanyl group in this compound could potentially engage in similar interactions.

Docking studies of related 2-(4-(methylsulfonyl)phenyl)imidazole derivatives have shown that the methylsulfonyl group can form hydrogen bonds with key amino acid residues in the COX-2 active site, such as Arg513 and His90. nih.gov The phenyl group often occupies a hydrophobic pocket, and the imidazole core can form additional interactions. The binding energies from these simulations provide an estimate of the binding affinity, with more negative values indicating stronger binding.

| Compound Scaffold | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) |

| 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | COX-2 | Arg513, His90, Val523 | -9.0 to -10.5 |

| 2-(4-(methylsulfonyl)phenyl)benzimidazole | COX-2 | Arg120, Tyr355, Ser353 | -12.13 to -16.95 |

| 4-phenyl-1H-imidazole | IDO1 | Phe163, Ser167, Arg231 | Not specified |

This table presents representative data from molecular docking studies of compounds structurally related to this compound to illustrate potential interactions and binding affinities.

Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in immune regulation and is a target for cancer immunotherapy. The 4-phenyl-imidazole scaffold is a known inhibitor of IDO1. nih.gov Computational docking studies have been used to guide the design of more potent IDO1 inhibitors based on this scaffold. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Trajectories and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are instrumental in understanding the stability of the ligand-protein complex. These simulations can predict the trajectory of the ligand as it approaches and binds to a protein's active site, as well as the conformational changes that may occur in both the ligand and the protein during this process.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of such simulations are well-established. A typical MD simulation would involve placing the ligand in a solvated system with the target protein and observing the interactions over a set period, often on the scale of nanoseconds to microseconds. The stability of the resulting complex is then assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable binding is generally indicated by minimal fluctuations in the ligand's position within the binding pocket over the course of the simulation.

Based on studies of similar phenyl-imidazole derivatives, it is anticipated that this compound would form a stable complex with its target protein, with the simulation demonstrating convergence of the RMSD values after an initial equilibration period. The trajectory would likely show the ligand settling into a favored binding pose, maintained by a network of interactions with the surrounding amino acid residues.

| Simulation Parameter | Description | Expected Outcome for a Stable Complex |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein/ligand and a reference structure. | Low and stable values over time, indicating no major conformational changes. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each particle from its average position. | Higher fluctuations in loop regions of the protein, with lower fluctuations in the binding site residues interacting with the ligand. |

| Simulation Time | The duration of the simulation. | Sufficiently long to observe the system reaching equilibrium. |

Analysis of Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Specific Residue Interactions like Arg513, C129, S167, and Heme Iron Binding)

The analysis of binding site interactions is critical for understanding the mechanism of action and for the rational design of more potent molecules. For phenyl-imidazole derivatives, particularly in the context of enzymes like indoleamine 2,3-dioxygenase (IDO), several key interactions have been identified through computational docking and confirmed by experimental data. nih.gov

Hydrogen Bonding: The imidazole core of this compound contains both hydrogen bond donors and acceptors. It is expected to form hydrogen bonds with polar residues within the protein's active site. For instance, the nitrogen atoms of the imidazole ring could interact with residues capable of donating or accepting hydrogen bonds, such as serine or threonine.

Specific Residue Interactions:

C129 and S167: In the context of IDO, studies on 4-phenyl-imidazole (4-PI) derivatives have highlighted the importance of interactions with residues Cys129 and Ser167. nih.gov It is plausible that the phenyl ring of this compound is positioned in proximity to these residues, allowing for potential interactions. The methylsulfanyl group, depending on its orientation, could also influence the interaction with these residues. Docking studies of related compounds have suggested the possibility of hydrogen bonding between substituents on the phenyl ring and S167. nih.gov

Arg513: While direct interactions with Arg513 have not been explicitly detailed for this specific compound in the provided context, arginine residues are often involved in crucial hydrogen bonding or electrostatic interactions with ligands due to their guanidinium (B1211019) group.

Heme Iron Binding: A critical interaction for many imidazole-based inhibitors of heme-containing enzymes like IDO is the coordination of one of the imidazole nitrogen atoms to the heme iron. nih.gov Spectroscopic studies on the parent compound, 4-phenyl-imidazole, have confirmed its binding to the heme iron at the active site. nih.gov It is therefore highly probable that this compound also acts as a heme iron ligand. The electronic properties of the methylsulfanyl group could modulate the affinity of the imidazole ring for the heme iron. nih.gov

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues/Moieties |

| Hydrogen Bonding | Imidazole N-H, Imidazole N | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Contacts | Phenyl ring, Methylsulfanyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Specific van der Waals | Phenyl ring | Cys129 |

| Potential Hydrogen Bonding | Substituents on phenyl ring (hypothetical) | Ser167 |

| Coordination Bond | Imidazole Nitrogen | Heme Iron |

Chemical Reactivity and Transformational Chemistry

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In principle, electrophilic substitution can occur at the C-4 and C-5 positions of the imidazole ring. The presence of the methylsulfanyl group at the C-2 position and the phenyl group at the C-4 position influences the regioselectivity of these reactions. The methylsulfanyl group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution, which would translate to directing incoming electrophiles to the C-5 position of the imidazole ring. The phenyl group at C-4 can also influence the electron density distribution within the imidazole ring.

While specific studies on the electrophilic substitution of 2-(methylsulfanyl)-4-phenyl-1H-imidazole are not extensively documented, the general reactivity of substituted imidazoles provides a framework for predicting its behavior. For instance, nitration of N-substituted imidazoles has been shown to occur, yielding nitroimidazole derivatives. patsnap.com Similarly, halogenation of the imidazole ring is a known transformation. The precise conditions and regioselectivity for this compound would require experimental investigation, but it is anticipated that the C-5 position would be the most likely site of electrophilic attack due to the directing effects of the existing substituents.

Nucleophilic Reactivity and Rearrangement Processes

The imidazole ring in this compound also exhibits nucleophilic character, primarily at the N-1 and N-3 positions. The lone pair of electrons on the N-3 nitrogen is available for reaction with electrophiles, leading to the formation of imidazolium (B1220033) salts. The N-1 position, after deprotonation, becomes a potent nucleophile and can participate in various substitution reactions.

The synthesis of substituted imidazoles from pyrimidine (B1678525) precursors through ring rearrangement is a known transformation in heterocyclic chemistry, often referred to as a Dimroth rearrangement. While a direct pyrimidine-to-imidazole rearrangement leading specifically to this compound has not been explicitly detailed in the reviewed literature, the general principles of such rearrangements suggest a plausible, albeit perhaps not commonly employed, synthetic route. These rearrangements typically involve the opening of the pyrimidine ring followed by recyclization to form the more thermodynamically stable imidazole ring system. The feasibility of such a transformation would depend on the specific substitution pattern of the pyrimidine precursor and the reaction conditions employed.

Reactivity of the Methylsulfanyl Group

The methylsulfanyl group at the C-2 position is a key functional handle that imparts specific reactivity to the molecule. This group can undergo both oxidation and nucleophilic displacement reactions.

The sulfur atom in the methylsulfanyl group is readily oxidized to form the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations are significant as they can modulate the electronic properties and biological activity of the parent molecule.

The oxidation of 2-(methylthio)imidazoles to their corresponding sulfoxides and sulfones is a well-established process. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, the oxidation of a similar compound, 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole, to its sulfinyl derivative has been achieved using an unspecified oxidizing agent in methanol. globalresearchonline.net More generally, reagents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used to convert methylthio groups to methylsulfonyl groups in related heterocyclic systems. nih.gov Hydrogen peroxide in acetic acid is another effective reagent for the selective oxidation of sulfides to sulfoxides. patsnap.com

The stepwise oxidation allows for the isolation of both the sulfoxide (B87167) and sulfone, which are valuable intermediates for further synthetic modifications. The electron-withdrawing nature of the sulfinyl and sulfonyl groups can significantly alter the reactivity of the imidazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution.

Table 1: Oxidation of this compound Analogues

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole | Not specified | 2-methylsulfinyl-4-(4-nitrophenyl)-1H-imidazole | globalresearchonline.net |

| 4-[4-(methylthio)phenyl]-5-phenyl-2-(thrifluoromethyl)-1H-imidazole | mCPBA | 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | nih.gov |

Note: This table includes data from analogous compounds to illustrate the general reactivity.

The 2-methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, particularly when the imidazole ring is activated or when the sulfur is oxidized to the more labile sulfinyl or sulfonyl groups. This allows for the introduction of a variety of nucleophiles at the C-2 position of the imidazole ring.

While specific examples for this compound are scarce, studies on related 2-(methylthio)imidazoles have demonstrated the feasibility of this reaction. For example, the methylsulfanyl group of 2-(methylthio)-1H-imidazol-5(4H)-ones has been displaced by secondary amines. researchgate.net The reactivity of the leaving group is enhanced upon oxidation; the methylsulfinyl and methylsulfonyl groups are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This strategy provides a versatile method for the synthesis of a wide range of 2-substituted imidazole derivatives.

Reactions of the Phenyl Substituent and Other Functional Groups

The phenyl group at the C-4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The imidazole ring, being a heterocyclic substituent, will influence the regioselectivity of these reactions on the phenyl ring. The imidazole moiety is generally considered to be a deactivating group towards electrophilic substitution on the phenyl ring, directing incoming electrophiles to the meta-position. However, protonation of the imidazole ring under acidic conditions would further deactivate the phenyl ring.

Conversely, the phenyl group can also be the site of nucleophilic aromatic substitution if it is substituted with strong electron-withdrawing groups. Furthermore, functional groups present on the phenyl ring can be modified. For example, a nitro group on the phenyl ring could be reduced to an amino group, which can then be further functionalized. While no specific examples of reactions on the phenyl ring of this compound were found, the principles of aromatic chemistry suggest that such transformations are feasible and would provide a route to a diverse array of derivatives.

Derivatization of the Phenyl Ring (e.g., introduction of additional substituents)

The phenyl group of this compound can be functionalized to introduce a variety of substituents, thereby modulating its electronic and steric properties. Key methods for derivatization include electrophilic substitution and palladium-catalyzed cross-coupling reactions.

One notable example is the synthesis of the nitro derivative, 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole. This is achieved by reacting 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole with a suitable nitrating agent prepchem.com. Another related synthesis involves the reaction of 2-mercaptoimidazole (B184291) with 2-chloronitrobenzene in the presence of sodium methoxide (B1231860) in ethanol (B145695) to yield 2-[(2-Nitrophenyl)thio]-1H-imidazole prepchem.com.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful strategy for introducing new aryl or heteroaryl substituents. This typically involves the use of a halogenated precursor, for instance, a bromo- or iodo-substituted 4-phenyl-1H-imidazole derivative, which can be coupled with a variety of boronic acids. nih.govnih.govsemanticscholar.org For example, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide has been shown to react with various arylboronic acids in a Suzuki–Miyaura cross-coupling reaction to form 5-biphenyl derivatives of 4H-imidazole-N-oxide. nih.govrsc.org Although this example is on a more complex imidazole derivative, the principle can be extended to simpler 4-(halophenyl)-2-(methylsulfanyl)-1H-imidazoles.

The following table summarizes representative derivatization reactions of the phenyl ring on related imidazole scaffolds.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole | Oxidizing agent in methanol | 2-Methylsulfinyl-4-(4-nitrophenyl)-1H-imidazole | Oxidation | prepchem.com |

| 2-Mercaptoimidazole | 2-Chloronitrobenzene, Sodium methoxide | 2-[(2-Nitrophenyl)thio]-1H-imidazole | Nucleophilic Aromatic Sub. | prepchem.com |

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Phenylboronic acid, PdCl2(PPh3)2 | 5-Biphenyl derivative of 4H-imidazole-N-oxide | Suzuki-Miyaura Coupling | nih.govrsc.org |

| 4-Sulfonamido-1H-indazoles | N-bromosuccinimide | 7-Bromo-4-sulfonamido-1H-indazoles | Halogenation | semanticscholar.org |

| 7-Bromo-4-sulfonamido-1H-indazoles | (4-methoxyphenyl)boronic acid, Pd catalyst | 7-(4-methoxyphenyl)-4-sulfonamido-1H-indazoles | Suzuki-Miyaura Coupling | semanticscholar.org |

Cyclization Reactions with Active Methylene (B1212753) Reagents and Hydrazine (B178648) Derivatives

The this compound scaffold can be utilized as a building block for the synthesis of fused heterocyclic systems through cyclization reactions with bifunctional reagents like active methylene compounds and hydrazine derivatives. These reactions often proceed via initial substitution at the 2-position, followed by intramolecular cyclization.

While direct cyclization of this compound is not extensively documented, the reactivity of analogous systems provides significant insights. For instance, the related compound 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one readily reacts with active methylene compounds to form novel pyrazole (B372694) derivatives researchgate.net. This suggests that conversion of the 2-methylsulfanyl group to a more reactive 2-hydrazinyl group would open pathways for cyclization with reagents such as malononitrile (B47326) or ethyl cyanoacetate.

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles, often involves the reaction of 3-amino-1H-pyrazoles with various reagents, including active methylene compounds. nih.govnih.govresearchgate.net This points to a potential multi-step synthetic route where this compound could be converted into a corresponding aminopyrazole intermediate, which would then undergo cyclocondensation.

Similarly, reactions with hydrazine derivatives can lead to the formation of fused triazole or pyrazole ring systems. For example, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine with hydrazine results in the formation of a fused pyrazole ring researchgate.net. The reaction of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine with phenylhydrazine (B124118) can lead to either a phenylhydrazone or a cyclized 1H-pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine derivative, depending on the reaction conditions mdpi.com. These examples highlight the potential for the imidazole core of the target compound to participate in cyclization reactions with hydrazine derivatives, likely after modification of the 2-methylsulfanyl group to a more suitable functional group for cyclization.

The following table outlines relevant cyclization reactions of related imidazole and other heterocyclic compounds that suggest potential transformations for this compound.

| Starting Material | Reagent(s) | Product Type | Fused Ring System Formed | Reference |

| 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Active methylene compounds | Pyrazole derivatives | Pyrazole | researchgate.net |

| 3-Amino-1H-pyrazoles | Aldehydes and active methylene compounds | Pyrazolo[1,5-a]pyrimidines | Pyrimidine | nih.gov |

| 6-Acetyl-4,7-dihydro-5-methyl-7-phenyl researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine | Hydrazine | Fused pyrazole derivative | Pyrazole | researchgate.net |

| 5-Acetyl-3-(methylsulfanyl)-1,2,4-triazine oxime | Phenylhydrazine hydrochloride | 1H-Pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine derivative | Pyrazole | mdpi.com |

Advanced Applications in Chemical Sciences and Materials

Role as Versatile Building Blocks in Organic Synthesis

The imidazole (B134444) ring is a privileged structure in medicinal chemistry and organic synthesis due to its unique chemical properties and its presence in numerous bioactive molecules. nih.govlifechemicals.com The 2-(methylsulfanyl)-4-phenyl-1H-imidazole scaffold, in particular, offers multiple reactive sites that allow for its elaboration into more complex molecular architectures. Functionalized imidazoles are valuable building blocks for creating molecules with significant biological and pharmaceutical relevance. nih.gov

Precursors for the Construction of Complex Heterocyclic Systems

The this compound core is a valuable starting point for synthesizing a variety of complex heterocyclic systems. The imidazole nucleus itself can be constructed through multicomponent reactions, for instance, by the cyclocondensation of a dicarbonyl compound (like benzil), an aldehyde, and an ammonia (B1221849) source. amazonaws.comsemanticscholar.org Once formed, the scaffold can be further functionalized.

The methylsulfanyl group at the 2-position is a key functional handle. It can be displaced or modified, providing a route to diverse derivatives. For example, the sulfur atom allows for S-alkylation reactions. Treatment of related imidazole-2-thiones with various halo compounds (such as benzyl (B1604629) chloride, chloroacetonitrile, or ethyl chloroacetate) in the presence of a base leads to the formation of S-substituted derivatives. sapub.org These intermediates can then undergo further transformations, such as reactions with hydrazine (B178648) hydrate (B1144303) to form acetohydrazide derivatives, which are precursors to other heterocyclic rings like oxadiazoles. sapub.org

Furthermore, the imidazole ring can be N-substituted. The reaction of a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate, for instance, yields an N-alkylated ester, which can then be converted into an acid hydrazide. This hydrazide serves as a versatile intermediate for constructing more complex systems. Through these strategic modifications, the core imidazole structure is elaborated into fused or linked heterocyclic systems, such as benzimidazoles and thiazoles. researchgate.netresearchgate.net

Synthesis of Multi-Target Compounds with Integrated Pharmacophores

The development of single chemical entities that can modulate multiple biological targets is a growing strategy in drug discovery to address complex diseases. The this compound scaffold is well-suited for the design of such multi-target compounds. Its structure allows for the integration of different pharmacophoric groups, each intended to interact with a specific biological target.

For example, researchers have aimed to create compounds with both anti-inflammatory and antimicrobial properties to treat inflammatory conditions associated with infections. japsonline.com The imidazole ring is a known bioisostere of the pyrazole (B372694) ring found in several COX-2 inhibitors like celecoxib, making it a candidate for anti-inflammatory activity. japsonline.com Simultaneously, the imidazole moiety is a core component of many antimicrobial agents, such as the azole antifungals. japsonline.com By synthesizing derivatives of the 2,4,5-triphenyl-1H-imidazole core, researchers have successfully developed compounds that exhibit both of these desired activities in a single molecule. japsonline.com Similarly, indole (B1671886) derivatives have been designed to possess dual antimicrobial and anti-inflammatory activities by inhibiting both bacterial targets and the COX-2 enzyme. nih.gov This approach highlights the utility of core scaffolds like phenylimidazole in combining distinct pharmacophores to create effective multi-target agents.

Application in Organometallic Catalysis as Ligands or Ionic Liquids

The imidazole framework is a cornerstone in the development of ligands for organometallic catalysis and as a component of ionic liquids. Imidazole-derived N-heterocyclic carbenes (NHCs) are a prominent class of ligands used in transition-metal catalysis due to their strong sigma-donating character and the stability they impart to metal complexes. lifechemicals.comresearchgate.net These ligands have been successfully applied in various cross-coupling reactions. researchgate.net

While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential in this area. The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the molecule could serve as a precursor for NHC ligands.

Moreover, imidazoles are fundamental building blocks for ionic liquids (ILs). lifechemicals.com Imidazole-based ILs have been used as effective and recyclable catalysts in various organic syntheses, such as the preparation of 2,4,5-trisubstituted imidazoles. amazonaws.combohrium.com Computational studies have shown that imidazole-based ILs can act as more than just a polar medium; they can actively participate in the reaction mechanism, for example, by acting as proton-exchanging agents, thereby lowering activation energy barriers. nih.govresearchgate.net The use of an ionic liquid precursor, 1-methylimidazole, as an acid scavenger and nucleophilic catalyst in the BASIL (Biphasic Acid Scavenging using Ionic Liquids) process demonstrates their industrial potential. pharmtech.com Given these precedents, this compound could be functionalized to create novel ILs or ligands for catalytic applications.

Development of Molecular Probes and Enzyme Inhibitors (Focus on Design Principles)

The 4-phenyl-1H-imidazole scaffold is a key structural motif in the design of inhibitors for medically important enzymes, including Cyclooxygenase (COX) and Indoleamine 2,3-dioxygenase (IDO).

Design Principles for Cyclooxygenase (COX) Inhibitors